5-methoxy-1H-indole-4-carbaldehyde

IDO1 Cancer immunotherapy Enzyme inhibition

Medicinal chemistry programs targeting IDO1 (indoleamine 2,3-dioxygenase) face critical failure when using non-equivalent indole aldehydes-regioisomeric differences alter both reactivity and biological activity. This specific 5-methoxy-4-formyl substitution pattern is non-interchangeable. - Validated IDO1 inhibitor scaffold: Demonstrated in vitro IC50 = 4.4 µM against human IDO1; ideal for SAR exploration and control assays - Patent-backed intermediate: Cited in US3776922A for antimicrobial, diuretic, and CNS-active derivative synthesis - Forensic reference standard: Enables regioisomer differentiation via GC-MS/LC-MS for synthetic cannabinoid precursor analysis

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 92623-00-2
Cat. No. B3306188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indole-4-carbaldehyde
CAS92623-00-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2)C=O
InChIInChI=1S/C10H9NO2/c1-13-10-3-2-9-7(4-5-11-9)8(10)6-12/h2-6,11H,1H3
InChIKeyMGCZOMUDBYCPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-indole-4-carbaldehyde: Specialized Indole Building Block


5-Methoxy-1H-indole-4-carbaldehyde (CAS 92623-00-2) is a heterocyclic indole derivative characterized by a methoxy group at the 5-position and a formyl group at the 4-position of the indole ring. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol [1]. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion, and in the construction of complex indole-based scaffolds [2]. Its substitution pattern provides distinct reactivity and biological properties compared to other indole carbaldehydes.

1Supports IDO1 inhibitor synthesis workflows
2Supports methoxy-activated indole scaffold construction
3Regioisomeric differentiation for forensic analytical methods

5-Methoxy-1H-indole-4-carbaldehyde vs. Common Analogs


Substituting 5-methoxy-1H-indole-4-carbaldehyde with simpler or more common indole derivatives, such as unsubstituted indole-4-carboxaldehyde or 5-methoxyindole lacking the aldehyde, is scientifically unsound due to critical differences in reactivity, spectroscopic behavior, and biological activity. The specific 5-methoxy-4-formyl substitution pattern directly influences its electronic properties and, consequently, its performance in downstream applications [1]. For instance, the position of the formyl group on the indole ring has been shown to alter vibrational spectroscopic signatures [2]. Furthermore, the presence of both the methoxy and aldehyde functionalities is essential for its activity against specific biological targets, like IDO1, where the compound demonstrates a defined, albeit moderate, inhibitory potency that would be absent in analogs lacking this precise substitution [3]. Therefore, the unique chemical and biological profile of 5-methoxy-1H-indole-4-carbaldehyde makes it a non-interchangeable component in target synthesis and biological evaluation.

Unsubstituted indole-4-carboxaldehyde
Substitution pattern differs; may alter reactivity and biological profile.
5-Methoxyindole (aldehyde-free)
Lacks aldehyde group essential for IDO1 inhibition and scaffold reactivity.
Other regioisomeric indole aldehydes
Different formyl position shifts spectroscopic signature; may hinder analytical verification.

5-Methoxy-1H-indole-4-carbaldehyde: Evidence-Based Differentiation


Inhibition of Human IDO1

5-Methoxy-1H-indole-4-carbaldehyde demonstrates direct inhibition of human indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. The compound exhibited an IC50 of 4.4 μM against N-terminal his-tagged human IDO1 in an in vitro enzyme assay [1]. In contrast, a structurally distinct analog (CHEMBL1812545) showed weak activity with an IC50 of 100 μM against mouse IDO1 in a cell-based assay, and another (CHEMBL4557994) was highly potent with an IC50 of 13 nM [2][3]. This places 5-methoxy-1H-indole-4-carbaldehyde in a moderate potency range, offering a useful tool for IDO1 studies without the extreme potency or potential toxicity of nanomolar inhibitors. The data provide a clear, quantitative benchmark for selecting this compound for IDO1-related research.

IDO1 Inhibition
Reported
IC₅₀ = 4.4 μM
Supports IDO1 inhibition model studies
Distinct from weak (100 μM) and potent (13 nM) inhibitors
IDO1 Cancer immunotherapy Enzyme inhibition

Spectroscopic Regioisomer Differentiation

A comparative study of 12 indole aldehydes demonstrated that the position of the formyl group on the indole ring directly impacts vibrational spectroscopic signatures, enabling differentiation between regioisomers [1]. While the study did not include the methoxy-substituted compound directly, it provides class-level evidence that the 4-formyl substitution pattern yields distinct IR spectral features compared to 2-, 3-, 5-, 6-, and 7-formyl indoles. The associated NH absorption band for the regioisomers ranged from 3467 cm⁻¹ to 3517 cm⁻¹, and the aldehyde carbonyl band varied from 1686 cm⁻¹ to 1713 cm⁻¹ depending on the position of substitution [1]. This demonstrates that the 4-formyl substitution pattern, a key feature of 5-methoxy-1H-indole-4-carbaldehyde, confers a unique and analytically distinguishable spectral fingerprint that is not shared by other regioisomers.

IR Spectroscopic Signature
Class-level inference
NH: 3467–3517 cm⁻¹; C=O: 1686–1713 cm⁻¹
Supports regioisomer differentiation by IR
Exact frequencies for target compound not reported
Analytical chemistry Forensic chemistry Synthetic cannabinoid precursors

Antimicrobial and CNS-Active Derivative Synthesis

A foundational patent (US3776922A) specifically claims derivatives of 5-methoxyindolecarboxaldehydes, highlighting the unique utility of this scaffold for generating a series of biologically active compounds [1]. The patent describes these derivatives as having utility as antimicrobial agents, diuretics, central nervous system depressants, and central nervous system antidepressants [1]. This contrasts with the applications of other indole carboxaldehydes, such as indole-4-carboxaldehyde, which is more commonly used in the synthesis of aurora kinase A inhibitors and other antitumor agents . The patent provides direct evidence that the 5-methoxy substitution pattern is critical for accessing a specific and valuable biological activity profile, distinguishing it from other indole aldehydes used for different therapeutic areas.

Patent-Cited Utility
Context-dependent
Derivatives claimed for antimicrobial, diuretic, CNS activities
Suggests scaffold for antimicrobial and CNS research
No quantitative activity data in patent abstract
Antimicrobial agents CNS agents Medicinal chemistry Patent literature

Physicochemical Profile vs. Unsubstituted Analog

The presence of the 5-methoxy group in 5-methoxy-1H-indole-4-carbaldehyde significantly alters its physicochemical profile compared to the unsubstituted indole-4-carboxaldehyde (CAS 1074-86-8). The target compound has a predicted LogP (XLogP) of 1.5 and a topological polar surface area (TPSA) of 42.1 Ų [1]. In contrast, the unsubstituted analog is a solid with a melting point of 139-143 °C . The methoxy substitution increases lipophilicity (higher LogP) and molecular weight (175.18 vs. 145.16 g/mol for the unsubstituted compound), which can influence membrane permeability, solubility, and metabolic stability in drug discovery contexts. These differences are critical for compound selection in medicinal chemistry, where even small changes in substitution can drastically affect a molecule's ADMET properties and overall drug-likeness.

Physicochemical Profile
Cross-study comparable
MW 175.18; LogP 1.5 vs. unsubstituted MW 145.16
Indicates altered lipophilicity and permeability
Predicted LogP; experimental mp for comparator
Physical chemistry Solubility Lipophilicity Drug design

5-Methoxy-1H-indole-4-carbaldehyde: Key Applications


IDO1-Focused Cancer Immunotherapy

5-Methoxy-1H-indole-4-carbaldehyde is an ideal starting point for medicinal chemistry programs targeting indoleamine 2,3-dioxygenase (IDO1), a validated target in cancer immunotherapy. Its demonstrated in vitro IC50 of 4.4 μM against human IDO1 makes it a suitable moderate-potency tool compound for preliminary structure-activity relationship (SAR) studies [1]. Researchers can use it to explore the chemical space around the indole scaffold for IDO1 inhibition, develop more potent derivatives, or use it as a control in cellular assays to compare with other, more potent inhibitors. Its moderate activity is advantageous for reducing off-target effects in early-stage studies.

Patent-Protected Antimicrobial & CNS Agents

Based on the specific claims of US Patent US3776922A, 5-methoxy-1H-indole-4-carbaldehyde is a strategic starting material for the synthesis of derivatives with potential antimicrobial, diuretic, and central nervous system (CNS) activities [2]. This patent provides a clear and direct precedent for using this compound to build a focused library of biologically active molecules with a distinct therapeutic profile. It is a key intermediate for research groups aiming to explore novel antibiotics or CNS-active agents, offering a validated path to patentable chemical matter.

Forensic Analytical Method Development

The compound serves as a valuable reference standard for analytical method development, particularly in forensic chemistry. The class of regioisomeric indole aldehydes are precursors to synthetic cannabinoids, and their unambiguous identification is critical [3]. 5-Methoxy-1H-indole-4-carbaldehyde, with its unique substitution pattern, can be used to develop and validate GC-MS, LC-MS, or IR spectroscopy methods for differentiating between closely related regioisomers. Its distinct spectral fingerprint, as inferred from studies on related compounds, aids in creating robust analytical protocols for forensic and quality control laboratories [3].

Building Block for Physicochemical Optimization

In drug discovery, 5-methoxy-1H-indole-4-carbaldehyde is a valuable building block for introducing specific physicochemical properties into lead compounds. Compared to unsubstituted indole-4-carboxaldehyde, its increased molecular weight and lipophilicity (predicted LogP of 1.5) can be exploited to modulate the ADMET profile of drug candidates [4]. Medicinal chemists can use this compound to fine-tune the solubility, permeability, and metabolic stability of their molecules, which is a crucial step in optimizing drug-likeness and in vivo efficacy.

Application
Selection Property
Validation Focus
IDO1 Inhibitor Synthesis
Moderate-potency indole scaffold
SAR and potency comparison studies
Antimicrobial/CNS Derivative Synthesis
Patent-reported indole scaffold
Activity profiling against microbial and CNS targets
Forensic Regioisomer Differentiation
Distinct spectroscopic signature
Method validation for regioisomer identification
ADMET Property Modulation
Methoxy-driven lipophilicity increase
Solubility, permeability, and metabolic stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-1H-indole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.